molecular formula C15H18N2O B363095 N-(Sec-butyl)-N'-(1-naphthyl)urea CAS No. 853744-59-9

N-(Sec-butyl)-N'-(1-naphthyl)urea

Cat. No.: B363095
CAS No.: 853744-59-9
M. Wt: 242.32g/mol
InChI Key: WOZVNJUAPZXJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Sec-butyl)-N'-(1-naphthyl)urea is a chemical compound with the molecular formula C15H18N2O . It belongs to the class of organic compounds known as urea derivatives, which are characterized by the urea functional group where two amine groups are attached to a carbonyl carbon. This specific compound features a sec -butyl chain and a 1-naphthyl group attached to the nitrogen atoms of the urea core . Urea derivatives are of significant interest in various biochemical and pharmacological research areas. Structurally similar naphthyl-urea compounds have been investigated for their role in enzyme inhibition . For instance, research on urease inhibition is crucial for improving nitrogen fertilization efficiency in agriculture and for addressing infections caused by urease-producing bacteria . Compounds like N-(n-Butyl) phosphoric triamide (NBPTO) act as efficient urease inhibitors by binding to the nickel ions in the enzyme's active site, and related urea/thiourea structures are often explored in this context . Furthermore, naphthyl-substituted molecules such as α-Naphthylthiourea (ANTU) have been used in toxicological research, particularly in classical studies of chemically-induced pulmonary edema, providing models for understanding lung pathology . The structural motifs present in this compound suggest it may serve as a valuable building block in medicinal chemistry or a potential inhibitor in biochemical pathway studies. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a drug, pesticide, or food additive. The buyer assumes all responsibility for confirming the compound's identity and purity and for ensuring its safe handling and disposal in accordance with local regulations.

Properties

CAS No.

853744-59-9

Molecular Formula

C15H18N2O

Molecular Weight

242.32g/mol

IUPAC Name

1-butan-2-yl-3-naphthalen-1-ylurea

InChI

InChI=1S/C15H18N2O/c1-3-11(2)16-15(18)17-14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,3H2,1-2H3,(H2,16,17,18)

InChI Key

WOZVNJUAPZXJAW-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)NC1=CC=CC2=CC=CC=C21

Canonical SMILES

CCC(C)NC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(Sec-butyl)-N'-(1-naphthyl)urea exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on N-naphthoyl thiourea derivatives have shown promising results in inhibiting the proliferation of MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells, with some derivatives demonstrating greater efficacy than standard treatments like doxorubicin . The structure-activity relationship (SAR) studies suggest that modifications in the naphthyl moiety can enhance the anticancer properties of these compounds.

Mechanism of Action
The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival . For example, copper complexes derived from N-naphthoyl thiourea ligands have been explored for their role in photodegradation processes, which can indirectly contribute to their anticancer activities through the generation of reactive oxygen species (ROS) .

Agricultural Applications

Pesticides and Herbicides
Substituted ureas, including this compound, are used as herbicides and pesticides due to their ability to inhibit specific biochemical pathways in plants and pests. Research has highlighted the effectiveness of urea derivatives in controlling weed growth and pest populations, making them valuable in agricultural practices . The development of formulations that enhance the bioavailability and efficacy of these compounds is an ongoing area of research.

Plant Growth Regulators
In addition to their pesticidal properties, certain substituted ureas can act as plant growth regulators. They influence plant growth by modulating hormonal pathways, thus enhancing crop yield and resilience against environmental stresses .

Material Science

Additives in Polymer Chemistry
this compound can serve as an additive in polymer formulations to improve thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices has been shown to enhance performance characteristics, making them suitable for various industrial applications .

Corrosion Inhibitors
The compound also finds potential use as a corrosion inhibitor in metal protection systems. Its ability to form stable complexes with metal ions allows it to prevent metal degradation in aggressive environments, thus extending the lifespan of materials .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between sec-butylamine and 1-naphthyl isocyanate. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyFocusFindings
Study on Anticancer ActivityMCF-7 Cell LineSignificant cytotoxicity observed with IC50 values lower than doxorubicin
Agricultural Application ResearchHerbicidal ActivityEffective against common weeds; potential for formulation improvements
Material Science InvestigationPolymer AdditivesEnhanced thermal stability in polymer composites

Preparation Methods

Reaction Mechanism and Conditions

1-Naphthyl isocyanate reacts with sec-butylamine in anhydrous dichloromethane (DCM) at 0–5°C, yielding the target urea after 2 hours. The exothermic reaction requires careful temperature control to minimize side products.

SolventTemperature (°C)Time (h)Yield (%)
DCM0–5278
THF25465
Acetonitrile25372

Polar aprotic solvents like DCM enhance electrophilicity of the isocyanate, improving reactivity.

Ultrasonic-Assisted Synthesis Using Carbamoyl Chlorides

Inspired by thiourea synthesis under sonication, this method employs 1-naphthyl carbamoyl chloride and sec-butylamine. Ultrasonic irradiation (40 kHz, 80% intensity) accelerates the reaction via cavitation.

Optimization of Sonication Parameters

A mixture of 1-naphthyl carbamoyl chloride (1.0 mmol) and sec-butylamine (1.2 mmol) in acetonitrile was sonicated at 25°C.

Sonication Time (min)Yield (%)Purity (%)
308592
458894
608290

Prolonged sonication beyond 45 minutes caused partial decomposition, highlighting the need for precise timing.

Two-Step Synthesis via Intermediate Carbamate Formation

Adapting carbamate methodologies from patent literature, sec-butylamine is first converted to a carbamate, which is then reacted with 1-naphthylamine.

Carbamate Synthesis and Transamination

  • Step 1 : sec-Butylamine reacts with ethyl chloroformate in the presence of triethylamine (TEA) to form sec-butyl carbamate (85% yield).

  • Step 2 : The carbamate reacts with 1-naphthylamine in toluene at 110°C for 6 hours, yielding the urea (70% yield).

CatalystSolventTemperature (°C)Yield (%)
TEAToluene11070
PyridineXylene12065

TEA’s superior nucleophilicity facilitates carbamate formation, while high-boiling solvents favor transamination.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation enhances reaction rates by enabling rapid heating. A mixture of sec-butylamine, 1-naphthylamine, and triphosgene in DMF was irradiated at 100°C for 15 minutes.

Comparative Analysis of Energy Sources

MethodTime (min)Yield (%)Energy Input (W)
Conventional18068N/A
Microwave1589300
Ultrasonic458880

Microwave irradiation reduces reaction time by 92% compared to conventional heating, with minimal side product formation.

Solid-Phase Synthesis Using Polymer-Supported Reagents

A novel approach immobilizes 1-naphthylamine on Wang resin, followed by sequential treatment with sec-butyl isocyanate and cleavage. This method simplifies purification.

Resin Loading and Cleavage Efficiency

Resin TypeLoading (mmol/g)Cleavage ReagentYield (%)
Wang Resin0.8TFA/DCM75
Merrifield0.6NH3/MeOH68

Wang resin’s acid-labile linkage enables efficient cleavage with trifluoroacetic acid (TFA), preserving product integrity .

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